Pozanicline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

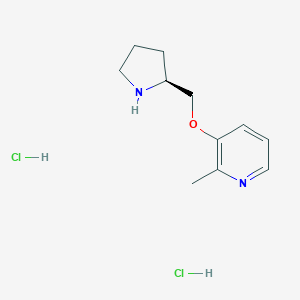

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVSESCRKJTJAK-XRIOVQLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pozanicline Hydrochloride: A Deep Dive into its Mechanism of Action at the α4β2 Nicotinic Acetylcholine Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pozanicline Hydrochloride

This compound, also known as ABT-089, is a novel cholinergic agent that has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive deficits.[1][2] Developed by Abbott Laboratories, Pozanicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key player in cognitive processes such as learning, memory, and attention.[3][4] Its unique pharmacological profile, characterized by high binding affinity and subtype selectivity, offers the promise of targeted therapeutic intervention with a potentially favorable side-effect profile compared to broader-acting nicotinic agonists.[4] This technical guide provides a comprehensive exploration of the molecular and cellular mechanism of action of this compound, intended for researchers and drug development professionals seeking a detailed understanding of its core pharmacology.

Core Mechanism of Action: A Selective Partial Agonist at the α4β2 nAChR

Pozanicline's primary mechanism of action is its function as a partial agonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[3] These receptors are ligand-gated ion channels that are widely distributed throughout the central nervous system and are crucial for modulating the release of various neurotransmitters, including dopamine and acetylcholine.[3][5]

As a partial agonist, Pozanicline binds to the α4β2 receptor and induces a conformational change that opens the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. However, the degree of channel opening and subsequent ion flux is less than that elicited by the endogenous full agonist, acetylcholine, or other full agonists like nicotine. This results in a submaximal receptor response.[6] This partial agonism is a critical feature of Pozanicline's action, as it allows the compound to act as a modulator of cholinergic activity. In states of low cholinergic tone, Pozanicline can provide a basal level of receptor stimulation, while in the presence of a full agonist, it can act as a competitive antagonist, attenuating the maximal response.

Pozanicline exhibits high selectivity for the α4β2 receptor subtype, with a binding affinity (Ki) reported to be in the range of 16-17 nM in rat brain preparations.[3][7] It also shows high selectivity for other β2-containing subtypes, such as α6β2 and α4α5β2 nAChRs.[3] Conversely, it has low affinity for the α7 and α3β4 nAChR subtypes.[4] This selectivity is a key factor in its potentially improved side-effect profile.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of Pozanicline with various nAChR subtypes has been characterized through radioligand binding assays and functional assays. The following table summarizes key quantitative parameters for Pozanicline.

| Parameter | Receptor Subtype | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | α4β2 | Rat | 16 nM | Radioligand Binding ([³H]cytisine) | [3] |

| Binding Affinity (Ki) | α4β2 | Rat | 16.7 nM | Radioligand Binding ([³H]cytisine) | [8] |

| Functional Potency (EC50) | α6β2* (high-sensitivity) | Mouse | 0.11 µM | [³H]Dopamine Release | [9] |

| Functional Potency (EC50) | α6β2* (low-sensitivity) | Mouse | 28 µM | [³H]Dopamine Release | [9] |

| Functional Efficacy (% of Nicotine) | α4β2 | Mouse | 7-23% | Neurotransmitter Release | [9] |

| Functional Efficacy (% of Nicotine) | α6β2 (high-sensitivity) | Mouse | 36% | [³H]Dopamine Release | [9] |

| Functional Efficacy (% of Nicotine) | α6β2* (low-sensitivity) | Mouse | 98% | [³H]Dopamine Release | [9] |

Note: The presence of high- and low-sensitivity components for α6β2 receptors suggests complex pharmacology and the existence of different receptor stoichiometries or conformations.

Downstream Signaling Pathways

The binding of Pozanicline to the α4β2 nAChR initiates a cascade of intracellular events. The primary event is the influx of cations, leading to membrane depolarization. The subsequent increase in intracellular calcium (Ca²⁺) acts as a critical second messenger, triggering a variety of downstream signaling pathways that are thought to underlie the neuroprotective and cognitive-enhancing effects of nAChR agonists.

While direct studies on the specific downstream pathways activated by Pozanicline are limited, the well-established signaling cascades initiated by α4β2 nAChR activation provide a strong indication of its likely molecular effects. Two of the most prominent pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.

The PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is a crucial mechanism for promoting cell survival and neuroprotection.[10] The influx of Ca²⁺ following nAChR activation can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt can then phosphorylate a number of downstream targets to inhibit apoptosis and promote cell survival. This pathway is a likely contributor to the observed neuroprotective effects of Pozanicline.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another important signaling cascade that can be activated by nAChR stimulation. This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. Activation of this pathway by Pozanicline could contribute to its effects on cognition and synaptic function.

Modulation of Neurotransmitter Release

A key consequence of α4β2 nAChR activation by Pozanicline is the modulation of neurotransmitter release, particularly dopamine in brain regions associated with reward and cognition, such as the striatum.[11] The presynaptic localization of α4β2 nAChRs on dopaminergic terminals allows for direct modulation of dopamine release. The partial agonism of Pozanicline is expected to lead to a controlled and sustained increase in extracellular dopamine levels, avoiding the sharp peaks and troughs associated with full agonists like nicotine. This sustained, modest elevation of dopamine is thought to be a key component of its therapeutic efficacy in conditions like ADHD.

Experimental Protocols for Characterization

The characterization of Pozanicline's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. The following sections provide detailed, step-by-step methodologies for two of the most critical assays.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of Pozanicline for the α4β2 nAChR.

Materials:

-

Membrane Preparation: Rat brain tissue (e.g., striatum or thalamus) or cell lines stably expressing human α4β2 nAChRs.

-

Radioligand: [³H]Cytisine or [³H]Epibatidine (a high-affinity α4β2 nAChR ligand).

-

Test Compound: this compound.

-

Non-specific Binding Compound: A high concentration (e.g., 10 µM) of a non-radiolabeled nAChR agonist like nicotine or cytisine.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates, glass fiber filters, vacuum filtration manifold, and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + Radioligand + Binding Buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + Non-specific Binding Compound.

-

Competition: Membrane preparation + Radioligand + varying concentrations of Pozanicline.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Pozanicline.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology for Functional Characterization

This protocol describes a whole-cell patch-clamp experiment to measure the functional activity of Pozanicline at α4β2 nAChRs expressed in a cell line (e.g., HEK293 cells).

Materials:

-

Cells: HEK293 cells stably transfected with human α4 and β2 nAChR subunits.

-

External Solution (ECS): Containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

-

Internal Solution (ICS): Containing (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3.

-

Agonist: this compound.

-

Patch pipettes: Pulled from borosilicate glass (resistance 3-5 MΩ).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Plating: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Filling: Fill the patch pipette with the internal solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Apply Pozanicline at various concentrations to the cell using a rapid perfusion system.

-

Data Recording: Record the inward currents elicited by the application of Pozanicline.

-

Data Analysis:

-

Measure the peak amplitude of the current at each concentration of Pozanicline.

-

Plot the normalized current amplitude against the log concentration of Pozanicline.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effect) and the maximum response (Emax) relative to a full agonist.

-

Chemical Synthesis Overview

Pozanicline, or 2-Methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine, can be synthesized from commercially available starting materials. A common synthetic route involves the reaction of 2-methyl-3-hydroxypyridine with Boc-L-Prolinol through a dehydration reaction, followed by deprotection of the nitrogen atom of the prolinol moiety to yield the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Conclusion

This compound's mechanism of action is centered on its role as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. Its high affinity and selectivity for this receptor subtype, coupled with its ability to modulate rather than maximally activate the receptor, provide a pharmacological basis for its potential therapeutic benefits in cognitive disorders. The downstream consequences of Pozanicline's interaction with the α4β2 nAChR, including the modulation of neurotransmitter release and the likely activation of pro-survival signaling pathways, underscore its potential as a targeted therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Pozanicline and other novel nAChR modulators.

References

- Bain, E. E., Apostol, G., Sangal, R. B., Robieson, W. Z., McNeill, D. L., Abi-Saab, W. M., & Saltarelli, M. D. (2012). A randomized pilot study of the efficacy and safety of ABT-089, a novel α4β2 neuronal nicotinic receptor agonist, in adults with attention-deficit/hyperactivity disorder.

- Broad, L. M., Zwart, R., & Sher, E. (2002). α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease. CNS & Neurological Disorders - Drug Targets, 1(3), 269-281.

-

Wikipedia. (2023). Pozanicline. Retrieved from [Link]

- De Biasi, M., & Dani, J. A. (2011). Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study. Psychopharmacology, 213(2-3), 275–282.

- Hernandez, L., & Hoebel, B. G. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-112.

- Westerink, B. H., de Vries, J. B., & Duran, R. (1990). Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. European Journal of Pharmacology, 183(3), 735-743.

- Lin, N. H., Gunn, D. E., Ryther, K. B., Garvey, D. S., Donnelly-Roberts, D. L., Decker, M. W., ... & Arneric, S. P. (1998). Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254.

- Childress, A., & Sallee, F. R. (2014). Pozanicline for the treatment of attention-deficit/hyperactivity disorder.

- Grady, S. R., Salminen, O., Laverty, D. C., McIntosh, J. M., Marks, M. J., & Collins, A. C. (2010). The subtypes of nicotinic acetylcholine receptors on dopaminergic terminals of mouse striatum. Biochemical Pharmacology, 79(2), 257-266.

- Chen, Y., & Pan, C. (2013). Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis. Journal of Pharmacological and Toxicological Methods, 68(3), 323-330.

- Wilens, T. E., Verlinden, M. H., Adler, L. A., Wozniak, P. J., & West, S. A. (2006). ABT-089, a neuronal nicotinic receptor partial agonist, for the treatment of attention-deficit/hyperactivity disorder in adults: results of a pilot study.

- Decker, M. W., & Meyer, M. D. (2007). Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition. Biochemical Pharmacology, 74(8), 1153-1162.

- Google Patents. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s).

- Marks, M. J., Wageman, C. R., Grady, S. R., Gopalakrishnan, M., & Briggs, C. A. (2009). Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain. Biochemical Pharmacology, 78(7), 795-802.

- Bordia, T., Hrachova, M., Chin, C. L., McIntosh, J. M., & Quik, M. (2012). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Journal of Pharmacology and Experimental Therapeutics, 343(2), 431-438.

- Pignataro, A., et al. (2026). Nose-to-brain delivery of dopamine to the striatum of rats using neurotransmitter-loaded solid lipid nanoparticles: an in vivo study by brain microdialysis. Neuropharmacology, 110830.

- Cheung, E. C., & Slack, R. S. (2013). Receptor-Mediated AKT/PI3K Signalling and Behavioural Alterations in Zebrafish Larvae Reveal Association between Schizophrenia and Opioid Use Disorder. PLoS ONE, 8(10), e76013.

- El-Mas, M. M., & Abdel-Rahman, A. A. (2014). PI3K/Akt-Independent NOS/HO Activation Accounts for the Facilitatory Effect of Nicotine on Acetylcholine Renal Vasodilations: Modulation by Ovarian Hormones. PLoS ONE, 9(4), e95077.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pozanicline for the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nicotine addiction — TargetMol Chemicals [targetmol.com]

- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pozanicline | AChR | TargetMol [targetmol.com]

- 9. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor-Mediated AKT/PI3K Signalling and Behavioural Alterations in Zebrafish Larvae Reveal Association between Schizophrenia and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Pozanicline Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Pozanicline (formerly known as ABT-089) is a potent and selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptors (nAChRs) that has been investigated for its therapeutic potential in cognitive disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] This document provides a comprehensive technical guide on the synthesis, purification, and analytical characterization of Pozanicline hydrochloride. The methodologies detailed herein are grounded in established principles of medicinal chemistry and analytical science, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols for producing and qualifying this important neurological drug candidate.

Introduction: The Scientific Rationale for Pozanicline

Pozanicline, with the chemical name 2-Methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine, was developed by Abbott Laboratories as a novel cholinergic channel modulator.[3][4] Its mechanism of action involves selective binding to α4β2 nAChRs (Ki = 16 nM), where it acts as a partial agonist.[3][5] This selective modulation of the cholinergic system, which is crucial for cognitive processes such as learning and memory, offered a promising therapeutic avenue. Unlike full agonists like nicotine, Pozanicline's partial agonism provides a balanced level of receptor stimulation, potentially mitigating withdrawal symptoms and cognitive deficits without inducing the same level of receptor desensitization or adverse side effects.[2] The hydrochloride salt form is typically utilized to enhance the compound's stability and aqueous solubility for pharmaceutical development.

Chemical Synthesis of this compound

The synthesis of Pozanicline is a multi-step process that involves the strategic coupling of two key heterocyclic building blocks: a substituted pyridine and a chiral pyrrolidine derivative. The overall synthetic strategy is designed to be efficient and to maintain the critical (S)-stereochemistry at the pyrrolidinemethanol moiety, which is essential for its pharmacological activity.

Synthetic Pathway Overview

The core of the synthesis involves a nucleophilic substitution reaction to form the ether linkage between the pyridin-3-ol and the pyrrolidinemethanol fragments. The synthesis begins with commercially available starting materials and proceeds through a protected intermediate to ensure regioselectivity and prevent unwanted side reactions.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Step-by-Step Synthesis

The following protocol is based on the principles outlined in the foundational medicinal chemistry literature for Pozanicline (ABT-089).[6]

Step 1: Synthesis of tert-butyl (S)-2-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate (Protected Intermediate)

-

Rationale: A Mitsunobu reaction is employed for the ether synthesis. This reaction is advantageous as it proceeds under mild conditions and allows for the coupling of an alcohol with a relatively acidic pronucleophile (the hydroxyl group of the pyridine) with inversion of configuration at the alcohol carbon, although in this case, the chiral center is adjacent to the reacting alcohol, so its configuration is preserved. The Boc protecting group on the pyrrolidine nitrogen prevents its participation in side reactions.

-

Procedure:

-

To a stirred solution of 2-methyl-3-hydroxypyridine (1.0 eq.), N-Boc-(S)-2-(hydroxymethyl)pyrrolidine (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the protected Pozanicline intermediate as an oil.

-

Step 2: Synthesis of 2-Methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine Hydrochloride (this compound)

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid, such as hydrochloric acid, efficiently removes the Boc group, yielding the free secondary amine. The use of HCl in a solvent like dioxane or ethanol directly affords the desired hydrochloride salt.

-

Procedure:

-

Dissolve the protected intermediate from Step 1 (1.0 eq.) in a solution of 4M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

A precipitate will form during the reaction. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield this compound as a white to off-white crystalline solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Characterization

| Technique | Expected Results and Interpretation |

| ¹H NMR | The proton NMR spectrum should show characteristic signals for the pyridine and pyrrolidine rings. Key signals include the methyl group on the pyridine ring (singlet, ~2.5 ppm), the aromatic protons of the pyridine ring (multiplets, ~7.0-8.2 ppm), and the diastereotopic protons of the CH₂O group (multiplets). The protons on the chiral center and within the pyrrolidine ring will appear as complex multiplets. |

| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include the methyl carbon (~18-20 ppm), carbons of the pyrrolidine ring (~25-60 ppm), the ether-linked methylene carbon (~70 ppm), and the aromatic carbons of the pyridine ring (~120-155 ppm). |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ for the free base (C₁₁H₁₆N₂O), with an expected m/z of approximately 193.13. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for N-H stretching (broad, ~2700-3200 cm⁻¹, characteristic of amine salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-O stretching of the ether linkage (~1250 cm⁻¹). |

Chromatographic Purity Assessment

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound and for quantifying any impurities.

Experimental Protocol: HPLC Purity Method

Sources

- 1. Pozanicline - Wikipedia [en.wikipedia.org]

- 2. ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ABT‐089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Binding Profile of Pozanicline (ABT-089)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pozanicline (hydrochloride), also known as ABT-089, is a selective neuronal nicotinic acetylcholine receptor (nAChR) modulator investigated for its potential in treating cognitive disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease.[1][2] This technical guide provides an in-depth examination of the target receptor binding affinity and functional pharmacology of Pozanicline. Its mechanism of action is characterized by partial agonism at α4β2* nAChRs, with notable selectivity for specific receptor subtypes, which underpins its cognitive-enhancing properties and favorable side-effect profile.[3][4] We will detail the quantitative binding affinities, functional potencies, and the state-of-the-art experimental methodologies used to elucidate this pharmacological profile. This document serves as a comprehensive resource for researchers engaged in the study of nAChR modulators and the development of novel therapeutics for central nervous system disorders.

Introduction: The Rationale for Targeting Neuronal Nicotinic Receptors

Neuronal nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to fast synaptic transmission throughout the central and peripheral nervous systems.[5][6] These receptors are pentameric structures composed of various combinations of α and β subunits, with the α4β2 and α7 subtypes being the most abundant in the brain.[7] The diverse subunit composition gives rise to numerous receptor subtypes with distinct pharmacological and physiological profiles.[5] Dysregulation of nAChR activity is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, nicotine addiction, and ADHD, making them a critical target for drug discovery.[6][8][9]

Pozanicline (ABT-089) emerged from discovery programs as a promising nAChR modulator designed to selectively target specific subtypes, thereby harnessing the therapeutic benefits of nicotinic system activation while minimizing the adverse effects associated with non-selective agonists like nicotine.[10][11] The core of Pozanicline's therapeutic hypothesis lies in its precise interaction with α4β2* receptors, where it acts as a partial agonist.[3][12] This guide will dissect the binding and functional data that define this interaction.

Core Mechanism of Action: Selective Partial Agonism

Pozanicline's primary mechanism of action is as a selective partial agonist at α4β2* nAChRs.[3][4] As a partial agonist, it binds to the receptor's orthosteric site (the same site as the endogenous ligand, acetylcholine) and induces a conformational change that opens the ion channel. However, the degree of channel opening and subsequent ion influx is less than that produced by a full agonist like acetylcholine or nicotine.[3] This submaximal response is critical to its pharmacological profile for two main reasons:

-

Agonist Activity: In a state of low cholinergic tone, Pozanicline provides a baseline level of receptor stimulation, which is thought to enhance cognitive processes and alleviate withdrawal symptoms in the context of nicotine addiction.[3][13]

-

Antagonist Activity: In the presence of a full agonist, Pozanicline occupies the binding site and competitively blocks the full agonist from binding, thereby preventing excessive receptor stimulation and the subsequent rapid desensitization that can limit therapeutic efficacy and contribute to side effects.[3]

This dual functionality allows Pozanicline to act as a modulator, stabilizing the cholinergic system rather than simply stimulating it.

Quantitative Receptor Binding and Functional Profile

The selectivity and affinity of Pozanicline have been extensively characterized through in vitro radioligand binding and functional assays. The data reveal a distinct profile, with high affinity for β2-containing receptors and negligible interaction with α7 and α3β4 subtypes.[1][14] This selectivity is crucial, as activation of α3β4 nAChRs is associated with the undesirable cardiovascular and gastrointestinal side effects of nicotine.[10][15]

Receptor Binding Affinity (Ki)

Binding affinity is typically determined via competitive radioligand binding assays, where the ability of Pozanicline to displace a known high-affinity radioligand is measured. The inhibition constant (Ki) is a measure of the drug's binding affinity for the receptor. The data below are compiled from preclinical studies using rat brain tissue or cell lines expressing specific human nAChR subtypes.

| Receptor Subtype | Radioligand | Species | Ki Value | Reference |

| α4β2 | [³H]Cytisine | Rat | 16 nM | [12][16] |

| α4β2 | [³H]Cytisine | Rat | 16.7 nM | [14][16] |

| α7 | Not specified | Rat | Insignificant Binding | [14] |

| α3β4 | Not specified | Mouse | No significant activity (≤300 µM) | [7][15] |

| Note: The asterisk () indicates that the receptor is composed of the specified subunits, potentially in complex with other auxiliary subunits (e.g., α5). |

Functional Potency (EC50) and Efficacy

Functional assays measure the biological response elicited by the compound. For nAChRs, this is often quantified by measuring ion flux, neurotransmitter release, or electrophysiological responses. The EC50 represents the concentration of the drug that produces 50% of the maximal response, while efficacy compares the maximal response of the drug to that of a full agonist.

| Receptor Subtype | Assay Type | Species | EC50 | Efficacy (% of Nicotine) | Reference |

| α4β2 | Neurotransmitter Release | Mouse | Not specified | 7-23% | [3][7] |

| α6β2 (high-sensitivity) | [³H]Dopamine Release | Mouse | 0.11 µM | 36% | [3][7][15] |

| α6β2 (low-sensitivity)* | [³H]Dopamine Release | Mouse | 28 µM | 98% | [3][7][15] |

| α4α5β2 | Neurotransmitter Release | Mouse | High Selectivity | Partial Agonist | [7][15] |

The data clearly indicate that Pozanicline is a partial agonist at α4β2* receptors and demonstrates potent activity at a high-sensitivity subtype of α6β2* receptors.[7][15] This activity at α6-containing receptors, which are heavily involved in modulating dopamine release, may contribute significantly to its pro-cognitive effects.[7]

Key Experimental Methodologies

The accurate characterization of a compound's binding affinity is foundational to drug development. The competitive radioligand binding assay is a robust and widely used technique for this purpose.[5]

Detailed Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of Pozanicline for the α4β2 nAChR by measuring its ability to displace the high-affinity radioligand [³H]Cytisine.[17]

Materials:

-

Receptor Source: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human α4β2 receptor, or from brain regions rich in this subtype, such as the rat thalamus.[3][18]

-

Radioligand: [³H]Cytisine, a selective α4β2 nAChR ligand.[17]

-

Test Compound: Pozanicline hydrochloride, prepared in a serial dilution series.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

-

Non-specific Binding (NSB) Control: A saturating concentration of a known unlabeled α4β2 ligand (e.g., 10 µM nicotine) to determine the amount of radioligand that binds to non-receptor components.[18]

-

Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), cell harvester, and a liquid scintillation counter.[5][19]

Step-by-Step Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[19]

-

Perform differential centrifugation to isolate the membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.[18][19]

-

Wash the membrane pellet and resuspend it in the assay buffer. Determine the final protein concentration using a standard assay like the Bradford or BCA method.[19]

-

Causality: This process isolates the cell membranes where the target nAChRs are embedded, removing soluble proteins and other organelles that could interfere with the assay.

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding (TB): Add membrane preparation, [³H]Cytisine, and assay buffer. This measures the total amount of radioligand bound to both the receptor and non-receptor sites.

-

Non-specific Binding (NSB): Add membrane preparation, [³H]Cytisine, and a high concentration of unlabeled nicotine. The excess unlabeled ligand saturates the specific receptor sites, so any remaining radioactivity represents non-specific binding.[18]

-

Competition Binding: Add membrane preparation, [³H]Cytisine, and varying concentrations of Pozanicline.

-

Causality: Setting up these three conditions is crucial for a self-validating system. Specific binding is calculated by subtracting NSB from TB, providing the true measure of receptor-ligand interaction.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the binding reaction to reach equilibrium.[19]

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This critical step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand in the solution.[5][19]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Causality: Rapid filtration and cold washes are essential to prevent the dissociation of the radioligand from the receptor, ensuring an accurate measurement of the bound state at equilibrium.

-

-

Detection and Data Analysis:

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]

-

Calculate the percentage of specific binding at each Pozanicline concentration.

-

Plot the percentage of specific binding against the log concentration of Pozanicline to generate a competition curve.

-

Determine the IC50 value (the concentration of Pozanicline that inhibits 50% of the specific binding of [³H]Cytisine).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[5]

-

-

Causality: The Cheng-Prusoff correction is vital because the IC50 value is dependent on the concentration of the radioligand used. The Ki is an intrinsic measure of the test compound's affinity, independent of assay conditions.

-

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams represent the receptor structure, experimental workflow, and a simplified signaling pathway.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Simplified nAChR signaling cascade upon agonist binding.

Discussion and Significance

The pharmacological data collectively establish Pozanicline as a highly selective modulator of β2-containing nAChRs. Its high affinity for the α4β2 subtype, coupled with its partial agonist activity, provides a mechanism for enhancing cognitive function while avoiding the overstimulation that can lead to receptor desensitization and adverse effects. [1][13] The most significant aspect of Pozanicline's profile is its lack of activity at the α3β4 and α7 subtypes. [7][11]The α3β4 subtype is prevalent in the autonomic ganglia, and its activation is linked to the negative cardiovascular effects of nicotine. [15]By avoiding this receptor, Pozanicline demonstrates a markedly improved safety profile in preclinical models. [10]Similarly, while α7 receptors are a target for cognitive enhancement, Pozanicline's selectivity allows for a more targeted modulation of the cholinergic system, primarily through the α4β2 pathway.

Furthermore, the discovery of its potent partial agonism at high-sensitivity α6β2* receptors highlights a potential key mechanism for its pro-cognitive effects. [7][15]These receptors are critically involved in the regulation of dopamine release in brain regions associated with reward and executive function. [7]This nuanced interaction with multiple β2-containing receptor subtypes likely contributes to its unique therapeutic profile.

Conclusion

Pozanicline (ABT-089) possesses a distinct and highly selective receptor binding profile, characterized by high-affinity partial agonism at α4β2* and α6β2* neuronal nicotinic acetylcholine receptors. Its minimal interaction with α3β4 and α7 subtypes provides a clear scientific rationale for its improved safety and tolerability compared to non-selective nicotinic agonists. The detailed characterization of its binding affinities and functional potencies, achieved through rigorous experimental methodologies like competitive radioligand binding assays, has been instrumental in understanding its mechanism of action. This guide provides a comprehensive technical overview that underscores the importance of receptor subtype selectivity in the design of next-generation therapeutics for complex CNS disorders.

References

- ResearchGate. (2025, August 6). ABT‐089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders | Request PDF.

- PubMed. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays.

- PubMed. (n.d.). Selectivity of ABT-089 for alpha4beta2 and alpha6beta2* nicotinic acetylcholine receptors in brain*.

- MedChemExpress. (n.d.). Pozanicline dihydrochloride (ABT-089 dihydrochloride) | nAChR Agonist.

- PMC. (n.d.). Selectivity of ABT-089 for α4β2 and α6β2* nicotinic acetylcholine receptors in brain*.

- BenchChem. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of α4β2 Nicotinic Acetylcholine Receptor Partial Agonists: A Focus on ABT-089 (Pozanicline).

- BenchChem. (n.d.).

- PubMed. (n.d.). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- TargetMol. (n.d.). Pozanicline | AChR.

- Wikipedia. (n.d.). Pozanicline.

- MedChemExpress. (n.d.). Pozanicline (ABT-089) | nAChR Agonist.

- PMC. (n.d.). ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors.

- PubMed Central. (n.d.).

- MDPI. (n.d.). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues.

- PMC. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes.

- PubMed. (2014, September 6). Pozanicline for the treatment of attention-deficit/hyperactivity disorder.

- AdisInsight. (n.d.). Pozanicline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pozanicline - AdisInsight [adisinsight.springer.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pozanicline for the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pozanicline - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pozanicline | AChR | TargetMol [targetmol.com]

- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

Introduction: Pozanicline (ABT-089) - A Selective Modulator of Nicotinic Acetylcholine Receptors

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Pozanicline Hydrochloride

This compound, known by its developmental code ABT-089, is a pyridinyl-ether compound that emerged from extensive research into modulators of the central cholinergic system.[1][2] It is a novel nootropic and neuroprotective agent designed to selectively target specific subtypes of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors are crucial ligand-gated ion channels that regulate the release of key neurotransmitters, influencing cognitive processes such as attention, learning, and memory.[4][5]

Unlike broad-spectrum nicotinic agonists like nicotine, Pozanicline was engineered for subtype selectivity, primarily as a partial agonist for the α4β2 nAChR subtype.[6][7][8] This targeted mechanism was intended to harness the therapeutic potential of nAChR activation while minimizing the adverse effects associated with non-selective cholinergic stimulation.[1][9] This guide provides a comprehensive technical overview of the pharmacological profile of Pozanicline, detailing its mechanism of action, its effects in preclinical in vitro and in vivo models, and the outcomes of its clinical evaluation.

Part 1: In Vitro Pharmacological Profile

The foundational characterization of any novel compound lies in its in vitro profile. These assays define the molecule's direct interaction with its biological target, quantifying affinity, functional efficacy, and selectivity. For Pozanicline, the primary focus was to establish its precise activity at various nAChR subtypes.

Mechanism of Action: A Tale of Partial Agonism

Pozanicline's primary mechanism of action is as a partial agonist at the α4β2 nAChR.[3][4] As a partial agonist, its function is twofold:

-

Agonist Activity : In a low-stimulation environment (e.g., reduced acetylcholine levels or during nicotine withdrawal), Pozanicline binds to and activates the α4β2 receptor, causing the ion channel to open. However, it does so with lower efficacy than a full agonist like acetylcholine, resulting in a moderate, sustained level of receptor stimulation and downstream neurotransmitter release.[4][10]

-

Antagonist Activity : In the presence of a high concentration of a full agonist (e.g., nicotine), Pozanicline competes for the same binding site. By occupying the receptor, it prevents the full agonist from binding and eliciting its maximal, often reinforcing, effect.[4]

This dual-action profile is theoretically ideal for conditions like nicotine addiction, as it can alleviate withdrawal symptoms while simultaneously reducing the rewarding effects of smoking.[4][7]

Part 3: In Vivo Pharmacological Effects

In vivo studies are essential to understand how a compound behaves in a complex biological system, assessing its therapeutic effects, pharmacokinetics, and safety. Pozanicline has been evaluated in various animal models of cognitive dysfunction.

Pharmacokinetics and Brain Penetration

Pozanicline is orally bioavailable, a crucial property for clinical development. [11]Preclinical studies in rats have been used to characterize its plasma and brain pharmacokinetics, which are then used to predict human brain concentrations at therapeutic doses. [12]This translational approach is vital for estimating whether clinically administered doses will achieve sufficient target engagement in the central nervous system. [12]

Preclinical Efficacy in Animal Models

Pozanicline has demonstrated efficacy in multiple rodent models, suggesting procognitive and neuroprotective effects. [3][9]

| Model / Indication | Species | Key Finding(s) | Source(s) |

|---|---|---|---|

| Nicotine Withdrawal | Mouse | Doses of 0.3 and 0.6 mg/kg reversed cognitive deficits in contextual fear conditioning. | [11] |

| Cognitive Enhancement (ADHD Models) | Rat | Showed efficacy in animal models relevant to ADHD. | [1][8] |

| Neuroprotection | Rat, Monkey | Demonstrated neuroprotective effects. | [3] |

| Memory Impairment | Rodents | Showed memory-enhancing properties. | [13]|

Protocol 2: Contextual Fear Conditioning in Mice (Nicotine Withdrawal Model)

Objective: To assess the ability of Pozanicline to reverse cognitive deficits associated with nicotine withdrawal.

Causality: Contextual fear conditioning is a form of associative learning that is dependent on the hippocampus and amygdala, brain regions involved in cognitive function. Nicotine withdrawal is known to impair this type of learning. This model provides a robust behavioral readout to test if a compound can ameliorate withdrawal-induced cognitive impairment.

Methodology:

-

Nicotine Administration: Implant mice with osmotic minipumps delivering a continuous infusion of nicotine (or saline for control) for 14 days to induce dependence.

-

Withdrawal Induction: Remove the minipumps to precipitate spontaneous withdrawal.

-

Drug Administration: 24 hours after pump removal, administer this compound (e.g., 0.3, 0.6 mg/kg, i.p.) or vehicle to the nicotine- and saline-pretreated groups.

-

Training Phase (Conditioning): 30 minutes after drug injection, place each mouse in a conditioning chamber. After a 2-minute exploration period, deliver a mild footshock (e.g., 2 seconds, 0.5 mA). The mouse learns to associate the context (the chamber) with the aversive shock.

-

Testing Phase (Memory Retrieval): 24 hours after training (in a drug-free state), return the mouse to the same conditioning chamber.

-

Behavioral Scoring: Record the amount of time the mouse spends "freezing" (a species-specific fear response characterized by complete immobility except for respiration).

-

Data Analysis: Compare the percentage of time spent freezing between the different treatment groups. A successful reversal of the cognitive deficit is observed if the nicotine-withdrawn mice treated with Pozanicline show significantly more freezing than the vehicle-treated withdrawn mice, and a similar level of freezing to the saline control group.

Part 4: Clinical Development and Translational Insights

While Pozanicline showed a promising preclinical profile, its translation to clinical efficacy has been challenging, highlighting the complexities of developing drugs for CNS disorders.

Summary of Clinical Trials

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Pozanicline demonstrated efficacy in early-stage human trials for adult ADHD. [1][14]A pilot study showed positive signals at doses of 40 mg once or twice daily. [14]However, subsequent, larger trials were negative, and an 80 mg dose regimen did not show a statistically significant effect. [8][14]* Alzheimer's Disease (AD): A Phase 2 clinical trial investigating Pozanicline as an adjunctive therapy for mild-to-moderate AD was terminated early after the study met pre-defined futility criteria, indicating a lack of efficacy. [15]

Safety and Tolerability

Across clinical trials, Pozanicline was generally well-tolerated. [14]The most commonly reported adverse events were mild to moderate and included nasopharyngitis, upper respiratory tract infection, and somnolence. [14]Notably, it displayed a favorable side-effect profile compared to other nicotinic agonists, with a low tendency to cause significant nausea or emesis at therapeutic doses. [1][9]

Conclusion

This compound is a well-characterized α4β2 nicotinic acetylcholine receptor partial agonist with high subtype selectivity. Its in vitro profile demonstrates potent and selective binding to its target, with a functional activity consistent with its design. In vivo, Pozanicline showed robust procognitive and neuroprotective effects in various rodent models, particularly in reversing cognitive deficits associated with nicotine withdrawal.

Despite this strong preclinical foundation, Pozanicline's clinical development was ultimately discontinued for both ADHD and Alzheimer's disease due to a lack of efficacy in later-stage trials. [8][15][16]The journey of Pozanicline serves as a critical case study in drug development, illustrating that even compounds with a well-defined mechanism of action and promising preclinical data face significant hurdles in demonstrating clinical utility for complex neuropsychiatric and neurodegenerative disorders. The insights gained from its study continue to inform the development of the next generation of nAChR modulators.

References

-

TargetMol. (n.d.). Pozanicline. Retrieved from TargetMol website. [6]2. MedchemExpress. (n.d.). Pozanicline (ABT-089). Retrieved from MedchemExpress.com. [7]3. Wikipedia. (n.d.). Pozanicline. Retrieved from Wikipedia. [1]4. BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of α4β2 Nicotinic Acetylcholine Receptor Partial Agonists: A Focus on ABT-089 (Pozanicline). Retrieved from BenchChem. [4]5. Bain, E. E., Apostol, G., Sangal, R. B., Robieson, W. Z., McNeill, D. L., Abi-Saab, W. M., & Saltarelli, M. D. (2012). A randomized pilot study of the efficacy and safety of ABT-089, a novel α4β2 neuronal nicotinic receptor agonist, in adults with attention-deficit/hyperactivity disorder. Journal of Clinical Psychiatry, 73(7), e929–e936. [14]6. Ace Therapeutics. (n.d.). Pozanicline. Retrieved from Ace Therapeutics. [17]7. Ferreira-Vieira, T. H., Guimaraes, I. M., Silva, A. R., & Ribeiro, F. M. (2016). Nicotinic Receptors in Neurodegeneration. Frontiers in Pharmacology, 7, 170. [3]8. Childress, A., & Sallee, F. R. (2014). Pozanicline for the treatment of attention-deficit/hyperactivity disorder. Expert Opinion on Investigational Drugs, 23(11), 1585–1593. [8]9. Shah, T., & Oddo, S. (2020). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. Journal of Alzheimer's Disease, 78(3), 963-973. [15]10. U.S. Food and Drug Administration. (2006). Pharmacology Review(s) - NDA 21-928. Retrieved from accessdata.fda.gov. [18]11. Yu, L. F., & Chen, J. (2016). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 37(1), 1-15. [19]12. Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., Lawson, J. A., ... & Lazzaro, J. T. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396–4405. [20]13. AdisInsight. (n.d.). Pozanicline. Retrieved from AdisInsight. [16]14. Braida, D., Ponzoni, L., & Sala, M. (2015). Zebrafish: An Animal Model to Study Nicotinic Drugs on Spatial Memory and Visual Attention. Methods in Molecular Biology, 1231, 235-251. [21]15. Wilens, T. E., & Decker, M. W. (2007). Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition. Biochemical Pharmacology, 74(8), 1212-1223. [9]16. de Moura, F. B., & St-Pierre, S. (2018). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 19(11), 3375. [22]17. MedChemExpress. (n.d.). Pozanicline dihydrochloride (ABT-089 dihydrochloride). Retrieved from MedChemExpress. [11]18. Bartlett, R., Stokes, L., & Sluyter, R. (2022). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences, 23(19), 11853. [23]19. Smolecule. (2023). Buy this compound. Retrieved from Smolecule. [2]20. Marks, M. J., Whiteaker, P., & Grady, S. R. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS One, 17(2), e0263523. [24]21. Fagerström, K., & Hughes, J. (2008). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Indian Journal of Medical Research, 127(1), 15-21. [10]22. Rollema, H., Chambers, L. K., Coe, J. W., Glowa, J., Hurst, R. S., Lebel, L. A., ... & O'Neill, B. T. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334–345. [12]23. Gharpure, A., Teng, J., Zhuang, Y., Noviello, C. M., & Hibbs, R. E. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell, 184(10), 2745-2757.e12. [25]24. Di Marco, B., D'Antoni, F., & D'Amelio, M. (2024). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. International Journal of Molecular Sciences, 25(3), 1500. [5]25. Venniro, M., Caprioli, D., & Shaham, Y. (2020). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience, 14, 60. [26]26. Pietraszek, M., Siwiec, M., & Faron-Górecka, A. (2018). Procognitive effects of varenicline in the animal model of schizophrenia depend on α4β2- and α 7-nicotinic acetylcholine receptors. Journal of Psychopharmacology, 32(12), 1368-1377. [27]27. VJNeurology. (2024). Updates on current Parkinson's disease clinical trials. Retrieved from VJNeurology. [28]28. Kumar, A., & Sharma, A. (2024). An updated review on animal models to study attention-deficit hyperactivity disorder. Neuroscience and Biobehavioral Reviews, 159, 105589. [29]29. de Vry, J., & Schreiber, R. (2006). Pharmacokinetics and safety profile of ispronicline (TC-1734), a new brain nicotinic receptor partial agonist, in young healthy male volunteers. Journal of Clinical Pharmacology, 46(11), 1266-1275. [13]30. Kabbani, N., & Nichols, R. A. (2018). Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Synaptic Neuroscience, 10, 3. [30]31. Marks, M. J., McClure-Begley, T. D., & Grady, S. R. (2011). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Neuropharmacology, 61(8), 1396–1405. [31]32. Purohit, P., & Auerbach, A. (2013). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology, 141(3), 367–378. [32]33. Schilde, S., Schäble, S., & Löscher, W. (2014). Effects of varenicline on alpha4-containing nicotinic acetylcholine receptor expression and cognitive performance in mice. Neuroscience, 269, 197–210. [33]34. Psychiatric Times. (n.d.). Drug Watch. Retrieved from Psychiatric Times. [34]35. AlzPipeline. (n.d.). Insights. Retrieved from AlzPipeline.

Sources

- 1. Pozanicline - Wikipedia [en.wikipedia.org]

- 2. Buy this compound [smolecule.com]

- 3. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pozanicline | AChR | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pozanicline for the treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and safety profile of ispronicline (TC-1734), a new brain nicotinic receptor partial agonist, in young healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A randomized pilot study of the efficacy and safety of ABT-089, a novel α4β2 neuronal nicotinic receptor agonist, in adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pozanicline - AdisInsight [adisinsight.springer.com]

- 17. Pozanicline - Ace Therapeutics [acetherapeutics.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]

- 27. Procognitive effects of varenicline in the animal model of schizophrenia depend on α4β2- and α 7-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. vjneurology.com [vjneurology.com]

- 29. An updated review on animal models to study attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Chronic treatment with varenicline changes expression of four nAChR binding sites in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Effects of varenicline on alpha4-containing nicotinic acetylcholine receptor expression and cognitive performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. psychiatrictimes.com [psychiatrictimes.com]

The Trajectory of a Selective Nicotinic Agonist: A Technical History of Pozanicline Hydrochloride (ABT-089)

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Pozanicline hydrochloride (formerly ABT-089) is a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) that underwent extensive preclinical and clinical investigation for the treatment of cognitive disorders, primarily Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease. Developed by Abbott Laboratories, pozanicline emerged from a research paradigm focused on leveraging the procognitive effects of nicotine while minimizing its adverse effects. This technical guide provides a comprehensive history of the discovery, development, and eventual discontinuation of pozanicline. It delves into the scientific rationale behind its design, its pharmacological profile, and the preclinical and clinical data that defined its trajectory. This document serves as a case study for researchers and drug development professionals, offering insights into the complexities of targeting the nicotinic cholinergic system for therapeutic intervention.

Introduction: The Rationale for a Selective Nicotinic Agonist

The observation that nicotine, the primary psychoactive component of tobacco, could enhance cognitive functions such as attention and memory has long intrigued the scientific community. However, the therapeutic potential of nicotine is severely limited by its poor side-effect profile, including cardiovascular effects and high abuse liability. This led to the pursuit of novel compounds that could selectively target specific subtypes of nAChRs implicated in cognitive processes, thereby separating the desired therapeutic effects from the undesirable ones.

The α4β2 nAChR subtype is highly expressed in brain regions critical for learning and memory, making it a prime target for cognitive enhancement. The development of pozanicline was rooted in the hypothesis that a partial agonist at the α4β2 receptor could provide a "modulatory" effect, enhancing cholinergic tone in a compromised system without causing the overstimulation and receptor desensitization associated with full agonists like nicotine. This approach was envisioned to offer a wider therapeutic window and a more favorable safety profile.

Discovery and Lead Optimization

Pozanicline, chemically known as 2-methyl-3-{[(2S)-pyrrolidin-2-yl]methoxy}pyridine, was developed by Abbott Laboratories. The synthesis and structure-activity relationship (SAR) studies of pozanicline and its analogs were pivotal in identifying a compound with the desired pharmacological profile.

Synthesis of Pozanicline

The synthesis of pozanicline is achieved through a multi-step process. A key step involves the reaction of 2-methyl-3-hydroxypyridine with Boc-L-Prolinol via a dehydration reaction, followed by the deprotection of the nitrogen atom of the prolinol moiety.

Experimental Protocol: Synthesis of Pozanicline (Illustrative)

-

Mitsunobu Reaction: 2-methyl-3-hydroxypyridine is reacted with N-Boc-L-prolinol in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an appropriate solvent such as tetrahydrofuran (THF). This reaction couples the pyridine and prolinol moieties.

-

Deprotection: The N-Boc protecting group on the pyrrolidine ring is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Salt Formation: The final product is often converted to its hydrochloride salt for improved stability and solubility by treating the free base with a solution of HCl in a solvent such as ethanol or ether.

Structure-Activity Relationship (SAR) Studies

The SAR studies for the 3-pyridyl ether class of nAChR ligands, including pozanicline, focused on modifying the pyridine and pyrrolidine moieties to optimize potency, selectivity, and pharmacokinetic properties. These studies revealed that the (S)-configuration of the pyrrolidinylmethoxy side chain was crucial for high affinity to the α4β2 receptor.

Preclinical Pharmacology

Pozanicline underwent extensive preclinical evaluation to characterize its mechanism of action, efficacy in animal models of cognition, and safety profile.

Mechanism of Action

Pozanicline is a selective partial agonist at the α4β2 nAChR. It binds with high affinity to this subtype, with a Ki of approximately 16 nM. Its partial agonism means it produces a submaximal response compared to a full agonist like nicotine. This property is thought to contribute to its favorable side-effect profile by avoiding excessive receptor activation and desensitization. Pozanicline also exhibits partial agonism at the α6β2 subtype but has negligible activity at the α7 and α3β4 subtypes, the latter of which is associated with peripheral side effects.

Diagram: Pozanicline's Mechanism of Action

Unlocking the Therapeutic Potential of Pozanicline Hydrochloride: A Technical Guide to its Molecular Targets

Introduction: Beyond the Primary Target

Pozanicline hydrochloride (formerly known as ABT-089) is a selective partial agonist for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), with a notable absence of significant activity at α7 and α3β4 subtypes.[1] While its primary interaction with the α4β2 nAChR is well-established, a comprehensive understanding of its therapeutic potential requires a deeper exploration of the downstream molecular machinery it modulates. This guide provides an in-depth technical overview of the potential therapeutic targets of Pozanicline, moving beyond its initial binding site to the intricate signaling cascades and neurochemical systems it influences. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with actionable experimental protocols to facilitate further investigation into this promising compound.

Pozanicline's development has primarily focused on its nootropic and neuroprotective effects, with clinical investigations in Attention-Deficit/Hyperactivity Disorder (ADHD) and Alzheimer's disease.[1][2] Although some clinical trials have yielded mixed results, the compound's unique pharmacological profile warrants a closer look at the broader therapeutic landscape addressable through α4β2 nAChR modulation.[3][4][5] This guide will dissect the key molecular pathways and neurotransmitter systems that function as the secondary and tertiary targets of Pozanicline's action, offering a roadmap for future research and development.

Pharmacological Profile of Pozanicline

Pozanicline exhibits a distinct binding profile that underpins its therapeutic potential and favorable side-effect profile compared to broader nicotinic agonists. Its high affinity for the α4β2 nAChR is a cornerstone of its mechanism, while its partial agonism at the α6β2 subtype adds another layer of complexity and potential therapeutic relevance.[1][6]

| Parameter | Receptor Subtype | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | α4β2 | Rat | 16 nM | Radioligand Binding ([³H]cytisine) | [7][8] |

| Binding Affinity (Ki) | α4β2 | Rat | 16.7 nM | Radioligand Binding ([³H]cytisine) | [7][8] |

| Functional Potency (EC50) | α6β2* (high sensitivity) | Mouse | 0.11 µM | [³H]Dopamine Release | [9] |

| Functional Potency (EC50) | α6β2* (low sensitivity) | Mouse | 28 µM | [³H]Dopamine Release | [9] |

| Functional Potency (EC50) | Ganglionic Receptors (IMR-32 cells) | Human | 150 µM | [⁸⁶Rb⁺] Flux Assay | [7] |

This table summarizes key binding and functional parameters of Pozanicline at various nAChR subtypes.

Primary Therapeutic Target: The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is a critical mediator of cholinergic signaling. Its activation by acetylcholine or agonists like Pozanicline leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization. This initial event triggers a cascade of downstream effects that are central to the therapeutic potential of Pozanicline.

Mechanism of Action at the α4β2 nAChR

As a partial agonist, Pozanicline produces a submaximal response compared to the full endogenous agonist, acetylcholine. This "ceiling" effect is crucial, as it may prevent the overstimulation and subsequent receptor desensitization often associated with full agonists. This property could contribute to its reported lower incidence of side effects.

Figure 1: Simplified signaling cascade of Pozanicline at the α4β2 nAChR.

Potential Therapeutic Targets: Downstream Modulatory Effects

The true therapeutic potential of Pozanicline lies in its ability to modulate key neurotransmitter systems and intracellular signaling pathways downstream of α4β2 nAChR activation. These secondary and tertiary targets are critical for its observed effects on cognition, mood, and neuroprotection.

The Dopaminergic System: A Key Target for ADHD and Smoking Cessation

Activation of α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra is a well-established mechanism for increasing dopamine release in projection areas like the nucleus accumbens and prefrontal cortex. This modulation of the mesolimbic and nigrostriatal dopamine pathways is a primary target for conditions like ADHD and nicotine addiction. Pozanicline, as a partial agonist, can tonically stimulate these pathways, potentially normalizing dopamine signaling in a manner that is less reinforcing than nicotine.

The partial agonism of Pozanicline at the α6β2* nAChR subtype, which is also prominently expressed on dopaminergic neurons, may further contribute to its effects on dopamine release.[9]

Figure 2: Pozanicline's modulation of the mesolimbic dopamine pathway.

Glutamatergic and GABAergic Systems: Fine-Tuning Neuronal Excitability

α4β2 nAChRs are also located on presynaptic terminals of glutamatergic and GABAergic neurons, where they modulate the release of these excitatory and inhibitory neurotransmitters. This places Pozanicline in a position to fine-tune the excitation/inhibition balance in key brain regions like the prefrontal cortex and hippocampus. By enhancing GABA release and potentially modulating glutamate release, Pozanicline could contribute to improved signal-to-noise ratio in neuronal circuits, a mechanism thought to be beneficial for cognitive function.

Neuroprotective Pathways: The JAK2-STAT3 Connection

Emerging evidence suggests a link between nAChR activation and intracellular signaling pathways involved in neuroprotection and anti-inflammation. Specifically, the activation of α4β2 nAChRs has been shown to suppress neuroinflammation via the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[10][11] This suggests that Pozanicline could have therapeutic potential in neurodegenerative and neuroinflammatory conditions by activating this protective pathway.

Figure 4: Workflow for competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat brain tissue (e.g., thalamus, cortex) or cells stably expressing human α4β2 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer. [12][13][14]2. Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand for α4β2 nAChRs (e.g., [³H]Cytisine), and a range of concentrations of unlabeled Pozanicline. [12][13]3. Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).

-

Filtration: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity. [14]5. Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of Pozanicline that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [12]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This protocol measures the functional effect of Pozanicline on ion channel activity in cells expressing α4β2 nAChRs.

Step-by-Step Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293) stably expressing α4β2 nAChRs on coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with extracellular solution.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. [15]5. Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior. [16]6. Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Drug Application: Apply acetylcholine (full agonist) and varying concentrations of Pozanicline to the cell via a perfusion system and record the resulting inward currents.

-

Data Analysis: Plot the peak current response against the drug concentration to generate a dose-response curve and determine the EC50 (concentration for 50% maximal response) and the maximal response relative to acetylcholine to confirm partial agonism.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the effect of Pozanicline on the extracellular levels of dopamine in the brains of freely moving animals.

Figure 5: Workflow for in vivo microdialysis.